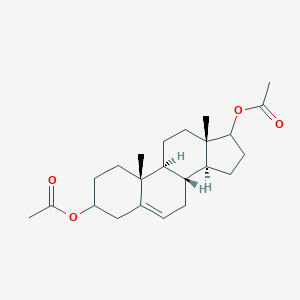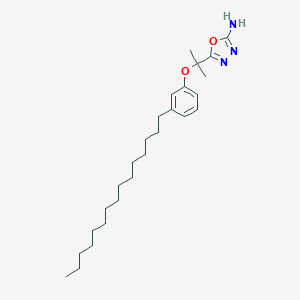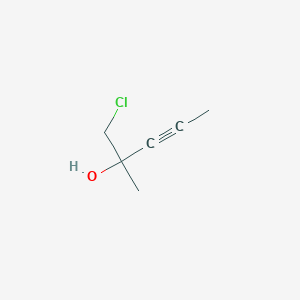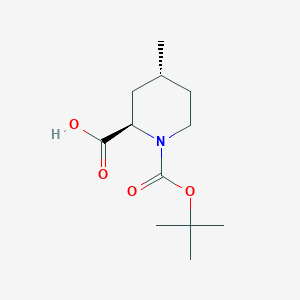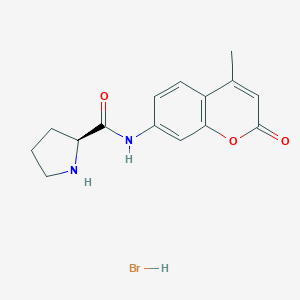
H-Pro-AMC.HBr
Übersicht
Beschreibung
Synthesis Analysis
L-Proline-catalyzed reactions have been instrumental in the synthesis of coumarin derivatives. For example, L-proline can catalyze the three-component reactions of 4-hydroxycoumarin, aldehyde, and aminopyrazole or 1,3-dimethyl-6-aminouracil, leading to cyclized or acyclic products under reflux conditions in ethanol. These reactions are metal-free and atom economical, showcasing L-proline's efficiency as an organocatalyst in environmentally benign synthesis processes (Bharti & Parvin, 2015). Additionally, L-proline has been used in solvent-free Knoevenagel condensation for the synthesis of 3-substituted coumarins, highlighting its role in facilitating reactions under green chemistry conditions (Karade et al., 2007).
Molecular Structure Analysis
The molecular structure of L-Proline-7-amido-4-methylcoumarin hydrobromide and related compounds can be analyzed through various spectroscopic techniques. For instance, N-(Coumarin-4-yl)-L-proline derivatives have been characterized as efficient chiral derivatizing agents, indicating the potential for detailed structural analysis through NMR spectroscopy to determine enantiomeric purities of alcohols and amines (Nagasawa et al., 1995).
Chemical Reactions and Properties
The chemical reactions involving L-Proline-7-amido-4-methylcoumarin hydrobromide are characterized by their efficiency and selectivity. For example, peptide amides of 7-amino-4-methylcoumarin (Mec) have been synthesized to find specific substrates for blood-clotting proteases and trypsin, demonstrating the compound's utility in biochemical assays (Kawabata et al., 1988).
Physical Properties Analysis
The physical properties of L-Proline-7-amido-4-methylcoumarin hydrobromide and similar compounds, such as solubility, melting point, and stability, can be inferred from the general characteristics of coumarin derivatives. These properties are crucial for determining the compound's suitability for various applications, including organic synthesis and biochemical research.
Chemical Properties Analysis
L-Proline and its derivatives exhibit a wide range of chemical properties that make them versatile catalysts and reactants in organic synthesis. The ability of L-proline to catalyze multiple types of chemical reactions, including aldol condensation, Michael addition, and Knoevenagel condensation, underscores its importance in the synthesis of complex organic molecules, including coumarin derivatives (Thorat et al., 2022).
Wissenschaftliche Forschungsanwendungen
Substrat für Dipeptidyl-Aminopeptidase IV (DPP IV)
H-Pro-AMC.HBr ist ein hochsensitives Substrat für Dipeptidyl-Aminopeptidase IV (DPP IV, X-Prolyldipeptidyl-Aminopeptidase) . DPP IV ist ein Enzym, das eine Rolle im Glukosestoffwechsel spielt, und es ist ein Ziel für die Behandlung von Typ-2-Diabetes .
Fluoreszenz-Referenzstandard
Die Verbindung kann als Fluoreszenz-Referenzstandard für AMC-basierte Enzymsubstrate verwendet werden . Dies ist besonders nützlich in der Fluoreszenzspektroskopie, einer Technik, die zur Untersuchung der Eigenschaften organischer und anorganischer Verbindungen verwendet wird .
Biochemische Forschung
This compound wird aufgrund seiner Eigenschaften in der biochemischen Forschung verwendet . Sein Molekulargewicht beträgt 353,21 und seine Summenformel ist C15H16N2O3 · HBr<a aria-label="5: this compound is used in biochemical research due to its properties56" data-citationid="e6286657-0540-d095-745e-ce88a8cd8f14-28"
Wirkmechanismus
Target of Action
H-Pro-AMC.HBr, also known as L-Proline-7-amido-4-methylcoumarin hydrobromide, is a highly sensitive substrate for Dipeptidyl Peptidase IV (DPP IV) . DPP IV is an enzyme that plays a significant role in glucose metabolism and immune regulation .
Mode of Action
The compound interacts with its target, DPP IV, by serving as a substrate. DPP IV cleaves the compound, which results in a change in the compound’s fluorescence properties . This change in fluorescence can be measured, allowing the activity of DPP IV to be monitored .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DPP IV pathway. DPP IV is involved in the inactivation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By serving as a substrate for DPP IV, this compound can influence this pathway and the downstream effects related to glucose metabolism .
Pharmacokinetics
The pharmacokinetics of H-Pro-AMCAs a substrate for dpp iv, it is likely that the compound is metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The cleavage of this compound by DPP IV results in a change in the compound’s fluorescence properties . This allows the activity of DPP IV to be monitored, providing a means to study the role of DPP IV in various biological processes, including glucose metabolism and immune regulation .
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the activity of DPP IV, the enzyme that metabolizes the compound, can be affected by factors such as pH and temperature . Additionally, the stability of the compound may be influenced by storage conditions
Biochemische Analyse
Biochemical Properties
L-Proline-7-amido-4-methylcoumarin hydrobromide is known to interact with a specific enzyme called Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a type of protease enzyme that cleaves dipeptides from the N-terminus of a protein . The interaction between L-Proline-7-amido-4-methylcoumarin hydrobromide and DPP-IV is of a biochemical nature, where the compound serves as a substrate for the enzyme .
Cellular Effects
The effects of L-Proline-7-amido-4-methylcoumarin hydrobromide on cells are primarily related to its role as a substrate for DPP-IV . By serving as a substrate, L-Proline-7-amido-4-methylcoumarin hydrobromide can influence the activity of DPP-IV and thereby affect various cellular processes
Molecular Mechanism
The molecular mechanism of action of L-Proline-7-amido-4-methylcoumarin hydrobromide involves its interaction with DPP-IV . As a substrate for DPP-IV, L-Proline-7-amido-4-methylcoumarin hydrobromide can be cleaved by the enzyme, which may lead to changes in enzyme activity and potentially influence gene expression .
Metabolic Pathways
Eigenschaften
IUPAC Name |
(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGBLTXSIXDLZ-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



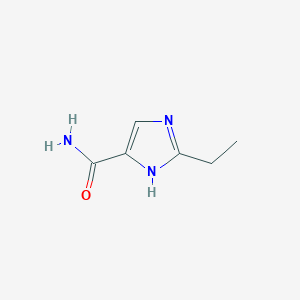
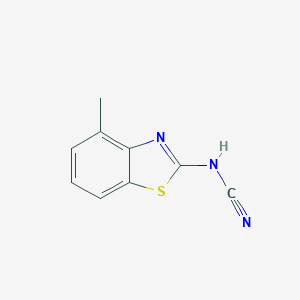
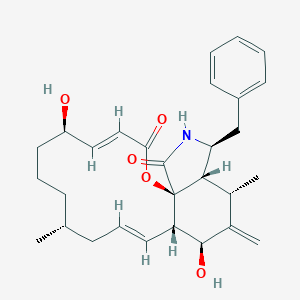
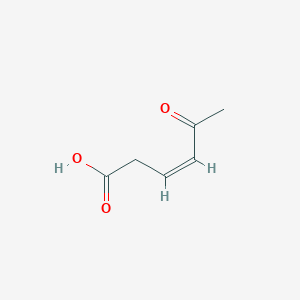
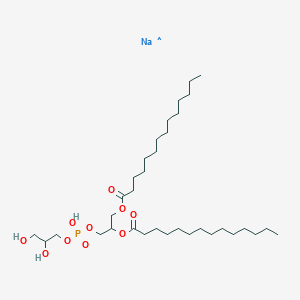

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
